2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
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Overview
Description
2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves the reaction of appropriate triazole and thiadiazole precursors. One common method involves the cyclization of a hydrazine derivative with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or dimethylformamide (DMF) to yield the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Azepan-1-ylmethyl)-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(Azepan-1-ylmethyl)-6-(2-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(Azepan-1-ylmethyl)-6-(2-hydroxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
2-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
CAS No. |
1261013-62-0 |
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Molecular Formula |
C17H21N5OS |
Molecular Weight |
343.4g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H21N5OS/c1-23-14-9-5-4-8-13(14)16-20-22-15(18-19-17(22)24-16)12-21-10-6-2-3-7-11-21/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI Key |
XONYQPWAHAUWKK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN3C(=NN=C3S2)CN4CCCCCC4 |
Origin of Product |
United States |
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